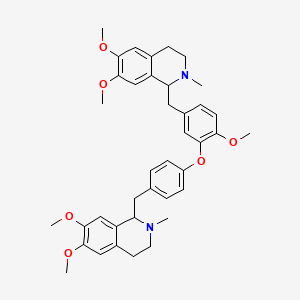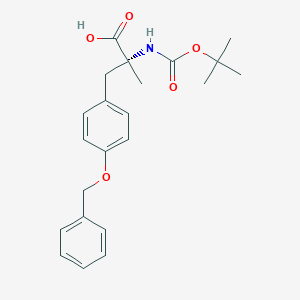
Boc-O-benzyl-alpha-methyl-D-Tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-O-benzyl-alpha-methyl-D-Tyr, also known as N-α-t.-Boc-O-benzyl-D-tyrosine, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyl group, which protect the amino and hydroxyl groups, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-O-benzyl-alpha-methyl-D-Tyr typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The benzyl group is introduced using benzyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-O-benzyl-alpha-methyl-D-Tyr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst (Pd-C).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Hydrogen gas, Pd-C
Substitution: TFA, catalytic hydrogenation
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications .
Applications De Recherche Scientifique
Boc-O-benzyl-alpha-methyl-D-Tyr is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of peptides and proteins . In biology, it is used to study protein-protein interactions and enzyme mechanisms . In medicine, it is used in the development of peptide-based drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Boc-O-benzyl-alpha-methyl-D-Tyr involves the protection of the amino and hydroxyl groups, which prevents unwanted side reactions during peptide synthesis . The Boc group is cleaved under acidic conditions, while the benzyl group is removed using catalytic hydrogenation . This allows for the selective deprotection of the compound, enabling the synthesis of complex peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-Tyr(Bzl)-OH: Similar to Boc-O-benzyl-alpha-methyl-D-Tyr but lacks the alpha-methyl group.
Fmoc-D-Tyr(tBu)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Cbz-D-Tyr(Bzl)-OH: Uses a carboxybenzyl (Cbz) group instead of Boc.
Uniqueness
This compound is unique due to the presence of both Boc and benzyl protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C22H27NO5 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m1/s1 |
Clé InChI |
QPRMUNUFRFMEDC-JOCHJYFZSA-N |
SMILES isomérique |
C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


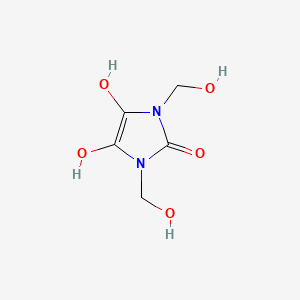
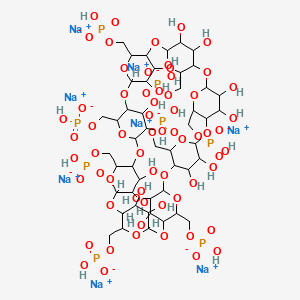
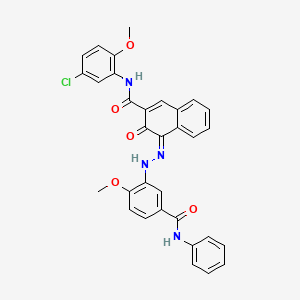
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
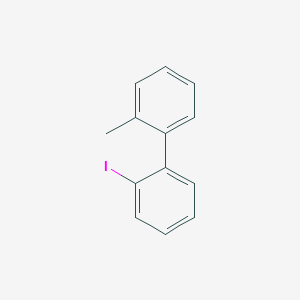
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
![2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)
![2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402032.png)

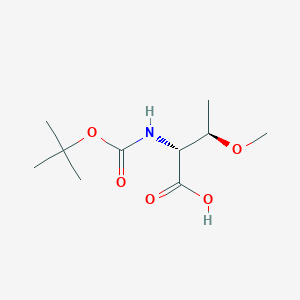
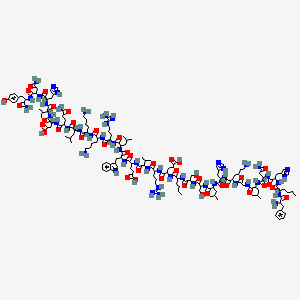
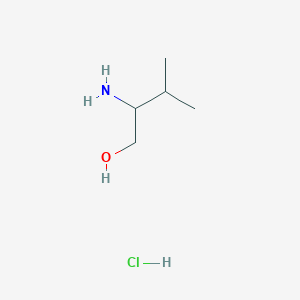
![Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13402079.png)
